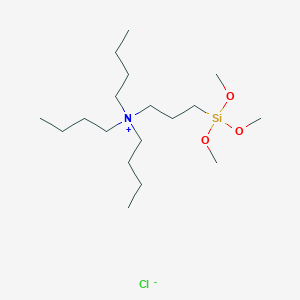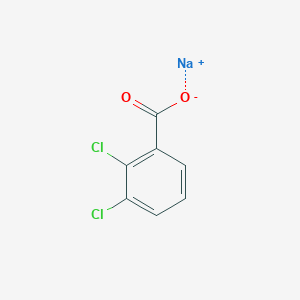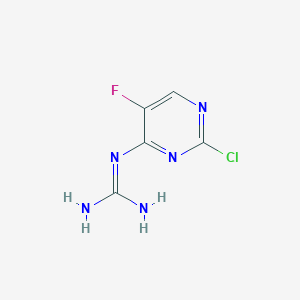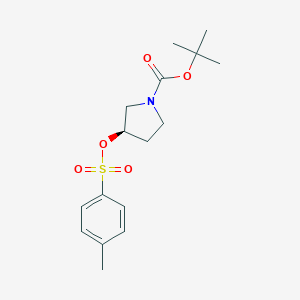![molecular formula C10H13NOSi B169639 2-(Trimethylsilyl)furo[3,2-b]pyridine CAS No. 111079-44-8](/img/structure/B169639.png)
2-(Trimethylsilyl)furo[3,2-b]pyridine
Descripción general
Descripción
2-(Trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the CAS Number: 111079-44-8 . It has a molecular weight of 191.3 .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)furo[3,2-b]pyridine can be represented by the SMILES stringCSi(C)c1cc2ncc(cc2o1) . Physical And Chemical Properties Analysis
2-(Trimethylsilyl)furo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 191.3 .Aplicaciones Científicas De Investigación
- “2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile” is a chemical compound with the empirical formula C11H12N2OSi . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- “2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde” is another related compound with the empirical formula C11H13NO2Si . It is also provided by Sigma-Aldrich for proteomics research applications .
- In a study, the cyanation of pyrano- and furo[3,2-c] pyridine N-oxides provided regioselectively cyanated fused pyridine derivatives . These compounds could be very useful intermediates for the synthesis of biologically active compounds .
Safety And Hazards
Propiedades
IUPAC Name |
furo[3,2-b]pyridin-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)10-7-8-9(12-10)5-4-6-11-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZHRYLHLGFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)furo[3,2-b]pyridine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

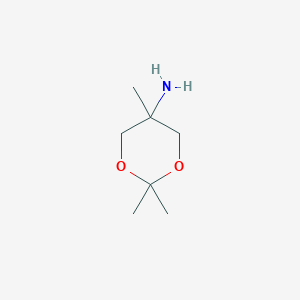
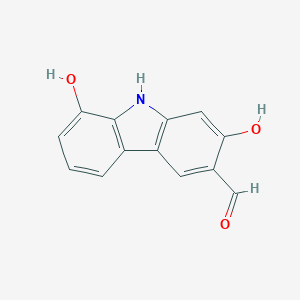
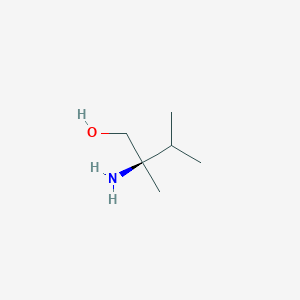
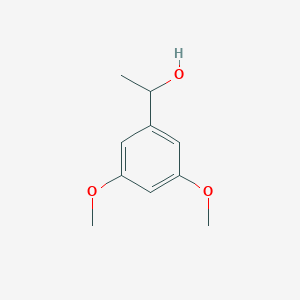

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
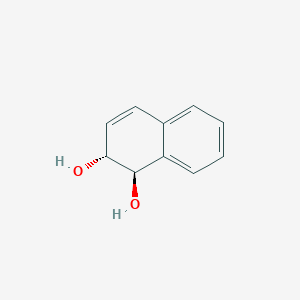
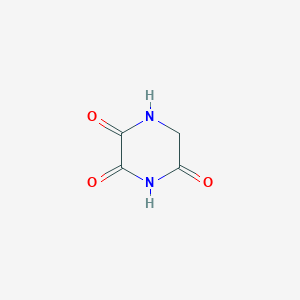

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
